molecular formula C9H10BrCl2NO2 B14031715 (S)-Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

(S)-Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Cat. No.: B14031715
M. Wt: 314.99 g/mol
InChI Key: RLVQJYRIUJDJKL-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is a chemical compound with significant applications in various scientific fields. It is known for its unique structural properties, which make it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine methyl ester hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds. Its combination of bromine and chlorine atoms, along with the amino and ester functionalities, makes it a versatile compound in various chemical and biological applications .

Properties

Molecular Formula

C9H10BrCl2NO2

Molecular Weight

314.99 g/mol

IUPAC Name

methyl (2S)-2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H/t8-;/m0./s1

InChI Key

RLVQJYRIUJDJKL-QRPNPIFTSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC(=C(C=C1)Cl)Br)N.Cl

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl

Origin of Product

United States

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